![molecular formula C7H9NO2 B1292065 1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 89776-57-8](/img/structure/B1292065.png)
1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1,2-dimethyl-1H-pyrrole-3-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular structure of “1,2-dimethyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and two methyl groups attached to the 1 and 2 positions of the ring. The 3 position of the ring is attached to a carboxylic acid group .
Chemical Reactions Analysis
Pyrrole derivatives, such as “1,2-dimethyl-1H-pyrrole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .
Physical And Chemical Properties Analysis
“1,2-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid substance at room temperature . Its infrared (IR) spectra show characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm−1 region, and the N-H bands of the pyrrole rings are confirmed in the 3247–3399 cm−1 region .
Scientific Research Applications
Receptor Tyrosine Kinase Inhibitors
This pyrrole derivative is an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors . RTKs play a significant role in the signaling pathways that regulate cell division and survival, and their inhibitors are important in the treatment of cancers.
Controlled Environment and Cleanroom Solutions
Lastly, the compound’s stability and reactivity make it suitable for use in controlled environments and cleanroom solutions, where it can be used to test and calibrate equipment or to create specific reactions under controlled conditions .
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 1,2-dimethyl-1h-pyrrole-3-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that pyrrole derivatives can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It’s known that pyrrole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
1,2-dimethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJODLRWWIIHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
89776-57-8 | |
Record name | 1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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